Enhanced Acidity for SNAr Reactions
2,3-Difluoro-4-nitrophenol exhibits a predicted pKa of 4.98 ± 0.24 . This is 2.17 pKa units lower than unsubstituted 4-nitrophenol (pKa 7.15) [1] and 0.69 units lower than 2-fluoro-4-nitrophenol (predicted pKa 5.67 ± 0.22) . A lower pKa indicates a stronger acid, meaning a greater proportion of the compound exists in the more nucleophilic phenoxide form under standard reaction conditions. This enhances its reactivity in SNAr reactions and improves its leaving group ability when incorporated into activated esters, directly impacting reaction kinetics and overall yield.
Reported lower pKa supports faster SNAr kinetics.
Predicted values; confirm experimentally if reaction rate is critical.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 4.98 ± 0.24 (predicted) |
| Comparator Or Baseline | 4-Nitrophenol: 7.15; 2-Fluoro-4-nitrophenol: 5.67 ± 0.22 (predicted) |
| Quantified Difference | ΔpKa = -2.17 vs. 4-Nitrophenol; ΔpKa = -0.69 vs. 2-Fluoro-4-nitrophenol |
| Conditions | Predicted values, based on computational models; 4-Nitrophenol pKa is experimental (25°C, water). |
Why This Matters
A lower pKa translates to faster reaction kinetics in base-sensitive steps and more efficient leaving group behavior, which are critical for high-throughput synthesis and minimizing side-product formation.
- [1] Wikipedia. (2007). 4-Nitrophenol. Retrieved from https://en.wikipedia.org/wiki/4-Nitrophenol View Source
